molecular formula C8H10BrNO2S B1293183 3-Bromo-N,4-dimethylbenzenesulfonamide CAS No. 941294-51-5

3-Bromo-N,4-dimethylbenzenesulfonamide

Cat. No.: B1293183
CAS No.: 941294-51-5
M. Wt: 264.14 g/mol
InChI Key: JZHJHHUAXBVHSH-UHFFFAOYSA-N
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Description

3-Bromo-N,4-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C8H10BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom at the third position and two methyl groups at the nitrogen and fourth positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,4-dimethylbenzenesulfonamide typically involves the sulfonation of 3-bromo-4-methylbenzenamine. The reaction is carried out by treating the amine with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems allows for the large-scale synthesis of this compound, meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N,4-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

Chemistry: 3-Bromo-N,4-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It is also investigated for its potential antimicrobial properties .

Medicine: The compound is explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3-Bromo-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The bromine atom and methyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Bromo-N,N-dimethylbenzenesulfonamide
  • 3-Bromo-4-methylbenzenesulfonamide
  • 4-Bromo-N,N-dimethylbenzenesulfonamide

Comparison: 3-Bromo-N,4-dimethylbenzenesulfonamide is unique due to the specific positioning of the bromine atom and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-bromo-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHJHHUAXBVHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650019
Record name 3-Bromo-N,4-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-51-5
Record name 3-Bromo-N,4-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,4-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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